4-(2-Methylphenyl)-1,2,5-oxadiazol-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(2-methylphenyl)-1,2,5-oxadiazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-6-4-2-3-5-7(6)8-9(10)12-13-11-8/h2-5H,1H3,(H2,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWWWZYSTWIXEAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NON=C2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50554407 | |
| Record name | 4-(2-Methylphenyl)-1,2,5-oxadiazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50554407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22899-59-8 | |
| Record name | 4-(2-Methylphenyl)-1,2,5-oxadiazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50554407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-methylphenyl)-1,2,5-oxadiazol-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactivity and Derivatization Strategies of 4 2 Methylphenyl 1,2,5 Oxadiazol 3 Amine
Fundamental Reaction Mechanisms of Oxadiazole Systems
The 1,2,5-oxadiazole ring is a π-excessive, electron-deficient heterocycle. This electronic character profoundly impacts the reactivity of its substituents. The ring itself is generally resistant to electrophilic attack but can render attached carbon atoms susceptible to nucleophilic attack.
Nucleophilic Reactivity at the Amine Functionality
The 3-amino group of 4-(2-Methylphenyl)-1,2,5-oxadiazol-3-amine is the primary center for nucleophilic reactions. However, its reactivity is substantially modulated by the attached furazan (B8792606) ring. Due to the strong electron-withdrawing effect of the heterocyclic system, the lone pair of electrons on the nitrogen atom is less available, making the amine a weaker nucleophile and a weaker base compared to aniline (B41778) or its alkyl-substituted derivatives.
Despite this reduced reactivity, the amine functionality still participates in a variety of characteristic nucleophilic reactions, including acylation, alkylation, and condensation, which are fundamental to the synthesis of diverse derivatives. This retained, albeit diminished, nucleophilicity is crucial for its role as a versatile building block. For instance, aminofurazan moieties serve as effective "hinge-binding" groups in kinase inhibitors, where the amino group forms critical hydrogen bonds with the target protein, demonstrating its capacity to act as a potent nucleophile in specific environments researchgate.netnih.gov.
Functional Group Transformations and Derivatization of the 3-Amino Group
The 3-amino group is the most versatile handle for derivatization, allowing for the construction of a wide array of analogs with modified physicochemical and biological properties.
Acylation Reactions of the Amine Functionality
Acylation is a robust and widely employed method for derivatizing the 3-amino group. The reaction typically involves treating this compound with an acylating agent, such as an acyl chloride or anhydride (B1165640), often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acid byproduct. This leads to the formation of stable amide derivatives. This transformation is fundamental in medicinal chemistry for introducing diverse functionalities and modulating properties like solubility, stability, and receptor affinity rjptonline.orgresearchgate.net.
Strategies for the Formation of Amide Derivatives of this compound Analogs
Beyond simple acylation with pre-formed acyl chlorides, several sophisticated strategies are available for creating diverse amide libraries from amino-oxadiazole precursors.
Peptide Coupling Reagents: Carboxylic acids can be coupled directly with the amine using standard peptide coupling reagents. This method is exceptionally versatile, allowing for the incorporation of a vast range of carboxylic acids.
Reaction with Isocyanates: The amino group can react with various isocyanates to form urea (B33335) derivatives, which are considered amide analogs.
Oxidative Cyclization: An indirect method involves the oxidative cyclization of N-acylguanidines using reagents like PhI(OAc)₂ (PIDA), which can yield 3-amino-1,2,4-oxadiazoles rsc.org. While this constructs a different isomer, the underlying principles of amide bond formation and cyclization are relevant to the broader chemistry of acylated amino-heterocycles.
| Reagent Type | Product | Typical Conditions | Reference Principle |
|---|---|---|---|
| Acyl Chloride (R-COCl) | Amide | Pyridine or Et₃N in CH₂Cl₂ or THF | rjptonline.org |
| Carboxylic Acid (R-COOH) | Amide | EDC·HCl, HOBt in DMF or CH₂Cl₂ | nih.gov |
| Isocyanate (R-NCO) | Urea | Inert solvent (e.g., THF, Dioxane) | rjptonline.org |
Exploration of N-Amination and C-H Amination/Oxidation Pathways
Modern synthetic methods offer pathways to functionalize the molecule at positions that are not accessible through classical reactivity patterns.
N-Amination: This process involves the formation of a new N-N bond. The exocyclic amino group can be further aminated to yield a hydrazine (B178648) derivative. Electrophilic aminating agents like hydroxylamine-O-sulfonic acid (HOSA) or monochloramine (NH₂Cl) are commonly used for the N-amination of various nitrogen-containing heterocycles nih.govresearchgate.net. The resulting hydrazine can serve as a precursor for further elaboration into more complex heterocyclic systems.
C-H Amination/Oxidation:
C-H Amination: Direct C-H amination of the 2-methylphenyl ring represents a highly atom-economical approach to introduce additional nitrogen-containing functional groups. These reactions are typically mediated by transition metals (e.g., copper, palladium, rhodium) and often require a directing group to achieve regioselectivity rsc.orgnih.govnsf.gov. The nitrogen atoms of the oxadiazole ring or the existing amino group could potentially direct the metallation to an ortho C-H bond on the phenyl ring. Alternatively, photoredox catalysis can enable the C-H amination of electron-rich arenes with primary amines unc.edunih.gov.
C-H Oxidation: The methyl group on the phenyl ring is a potential site for oxidation. While direct C-H oxidation of such a group in a complex molecule can be challenging, various reagents (e.g., KMnO₄, SeO₂) could potentially convert the methyl group into a hydroxymethyl, formyl, or carboxylic acid group under specific conditions. This would provide another handle for diversification. For instance, the oxidation of related thiomethyl-oxadiazoles to sulfoxides and sulfones has been demonstrated, indicating the stability of the oxadiazole core to oxidative conditions researchgate.net.
Structural Modification and Scaffold Derivatization Approaches
The strategic modification of the this compound scaffold is a key approach in medicinal chemistry to explore and optimize the structure-activity relationship (SAR) of this compound class. Derivatization efforts can be broadly categorized into two main strategies: the introduction of various substituents onto the existing phenyl ring to generate a library of analogs, and the exploration of ring equivalents or modifications of synthetic intermediates to alter the core heterocyclic structure. These approaches allow for a systematic investigation of how changes in steric, electronic, and physicochemical properties influence biological activity.
A primary strategy for generating analogs of this compound involves the introduction of a wide array of substituents onto the 2-methylphenyl (o-tolyl) moiety. This approach aims to probe the binding pocket of a biological target to identify key interactions and improve properties such as potency, selectivity, and metabolic stability. The synthesis of such analogs typically begins with appropriately substituted benzyl (B1604629) cyanides or 2-methylbenzoic acids, which serve as precursors to the 4-aryl-1,2,5-oxadiazol-3-amine core.
The general synthetic route to 3-amino-4-phenylfurazans often proceeds through the formation of an oxime from the corresponding benzyl cyanide, followed by conversion to an amidoxime (B1450833) and subsequent cyclization. nih.gov By starting with benzyl cyanides that bear different substituents on the phenyl ring, a diverse library of analogs can be created. For instance, electron-donating groups (e.g., methoxy (B1213986), alkyl) and electron-withdrawing groups (e.g., halo, nitro) can be incorporated to modulate the electronic properties of the phenyl ring.
While direct examples for the extensive substitution on the 2-methylphenyl ring of the title compound are not abundant in readily available literature, the principles are well-established in the synthesis of related oxadiazole compounds. For example, the synthesis of 2-(4-Bromophenyl)-5-(o-tolyl)-1,3,4-oxadiazole has been reported, demonstrating the feasibility of coupling substituted aryl components to generate diverse analogs. nih.govacs.org This strategy involves reacting a substituted benzoic acid (like 2-methylbenzoic acid) with a substituted aryl partner. nih.govacs.org This same logic can be applied to the synthesis of this compound analogs.
The following interactive table illustrates a hypothetical set of analogs that could be generated using this strategy, based on common substituents explored in medicinal chemistry programs.
| Compound ID | R1 | R2 | R3 | R4 | Rationale for Substitution |
| Analog 1 | H | H | Cl | H | Explore impact of electron-withdrawing group |
| Analog 2 | H | H | F | H | Modulate electronics and potential for H-bonding |
| Analog 3 | OCH3 | H | H | H | Introduce electron-donating group |
| Analog 4 | H | CF3 | H | H | Add bulky, lipophilic, electron-withdrawing group |
| Analog 5 | H | H | H | NO2 | Strong electron-withdrawing group to alter pKa |
| Analog 6 | H | CN | H | H | Introduce polar group capable of H-bonding |
This table is representative of potential derivatization strategies and does not represent experimentally confirmed compounds from a single source.
Beyond substitution on the phenyl ring, derivatization of this compound can be achieved by modifying the core heterocyclic structure. This includes the concept of bioisosteric replacement, where the 1,2,5-oxadiazole (furazan) ring is replaced by another heterocycle with similar steric and electronic properties to improve pharmacokinetic or pharmacodynamic profiles.
Bioisosteric Replacement: The oxadiazole ring system has several isomers, including the 1,2,4- and 1,3,4-oxadiazoles, which are recognized as bioisosteres of amide and ester functionalities. mdpi.com The replacement of one isomer with another is a common tactic in drug design. For example, studies have shown that replacing a 1,2,4-oxadiazole (B8745197) ring with a more polar 1,3,4-oxadiazole (B1194373) can lead to higher aqueous solubility and improved metabolic stability. nih.govrsc.org Although the specific replacement of the 1,2,5-oxadiazole ring in the title compound is not extensively documented, this principle represents a valid and promising strategy for generating structurally novel analogs. Such a modification could alter the orientation of substituents and the hydrogen bonding capacity of the core, potentially leading to a different biological activity profile.
Intermediate Derivatization: Another powerful strategy involves the chemical modification of synthetic intermediates before the final ring-forming step. The synthesis of 3-aminofurazans typically proceeds through an amidoxime intermediate. nih.gov This intermediate possesses reactive functional groups that can be derivatized. For example, the oxime hydroxyl group or the terminal amine could be subjected to alkylation, acylation, or other modifications. Subsequent cyclization of these derivatized intermediates would lead to novel analogs with substituents not directly on the aryl ring but connected through the core scaffold, or modifications to the amino group at the 3-position. This approach allows for the introduction of diverse functionalities and the exploration of a broader chemical space.
The following table outlines these alternative derivatization strategies.
| Strategy | Description | Potential Outcome | Example Concept |
| Bioisosteric Replacement | Substitution of the 1,2,5-oxadiazole ring with another heterocyclic core. | Altered physicochemical properties (e.g., solubility, polarity), metabolic stability, and receptor interactions. | Replace 1,2,5-oxadiazole with a 1,2,4-oxadiazole or 1,3,4-oxadiazole ring. |
| Intermediate Derivatization | Chemical modification of the amidoxime precursor prior to cyclization. | Introduction of substituents at different positions on the final heterocyclic scaffold. | Acylation of the amino group of the amidoxime intermediate before ring closure. |
These advanced derivatization strategies, combined with traditional phenyl ring substitutions, provide a comprehensive toolkit for the structural modification of this compound, enabling a thorough investigation of its potential as a scaffold for drug discovery.
Advanced Spectroscopic and Analytical Characterization of 4 2 Methylphenyl 1,2,5 Oxadiazol 3 Amine
Vibrational Spectroscopy for Functional Group Identification
FTIR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.
Key expected absorption bands for 4-(2-methylphenyl)-1,2,5-oxadiazol-3-amine include:
N-H Stretching: The primary amine group (-NH₂) will show two characteristic stretching bands in the region of 3300-3500 cm⁻¹. A related structure, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine, displays multiple bands for the NH₂ group at 3409, 3328, 3255, and 3211 cm⁻¹. mdpi.com
C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group will appear just below 3000 cm⁻¹ (e.g., 2952, 2927 cm⁻¹ in an analog). mdpi.com
C=N Stretching: The carbon-nitrogen double bonds within the oxadiazole ring will exhibit stretching vibrations in the 1600-1680 cm⁻¹ region. mdpi.com
C=C Stretching: Aromatic ring C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ range.
N-O Stretching: The N-O bonds of the oxadiazole ring typically show absorptions in the 1300-1450 cm⁻¹ region.
Table 3: Predicted FTIR Absorption Bands for this compound
| Functional Group | Bond Vibration | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| Amine | N-H Stretch | 3300 - 3500 |
| Aromatic CH | C-H Stretch | > 3000 |
| Aliphatic CH | C-H Stretch | < 3000 |
| Oxadiazole | C=N Stretch | 1600 - 1680 |
| Aromatic Ring | C=C Stretch | 1450 - 1600 |
| Oxadiazole | N-O Stretch | 1300 - 1450 |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. The molecular formula for this compound is C₉H₉N₃O, with a monoisotopic mass of 175.0746 g/mol .
In a typical mass spectrum, a molecular ion peak ([M]⁺) would be observed at m/z 175. High-resolution mass spectrometry (HRMS) would confirm the elemental composition. Predicted adduct ions in electrospray ionization (ESI) mode for the closely related 4-(4-methylphenyl)-1,2,5-oxadiazol-3-amine (B3176535) include [M+H]⁺ at m/z 176.08183 and [M+Na]⁺ at m/z 198.06377. uni.lu
The fragmentation pattern would provide further structural confirmation. Common fragmentation pathways would likely involve the loss of small, stable molecules or radicals from the parent structure, such as cleavage of the phenyl ring from the oxadiazole core or fragmentation of the heterocyclic ring itself.
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | Formula | Predicted m/z |
|---|---|---|
| [M]⁺ | C₉H₉N₃O⁺ | 175.074 |
| [M+H]⁺ | C₉H₁₀N₃O⁺ | 176.082 |
| [M+Na]⁺ | C₉H₉N₃NaO⁺ | 198.064 |
Thermal Analysis and Chromatographic Techniques
Beyond mass spectrometry, thermal and chromatographic methods provide complementary information regarding the physical properties and purity of the compound.
Differential Scanning Calorimetry (DSC) is a thermal analysis technique used to study the thermal properties of a material. researchgate.net By measuring the difference in heat flow between the sample and a reference as a function of temperature, DSC can detect physical transitions such as melting, crystallization, and glass transitions, as well as chemical reactions like decomposition. For a crystalline solid like this compound, a DSC thermogram would show a sharp endothermic peak corresponding to its melting point. The temperature and enthalpy of this transition are characteristic physical properties that can be used for identification and purity assessment. Any exothermic peaks at higher temperatures would indicate thermal decomposition. researchgate.net
Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile chromatographic technique used for monitoring the progress of chemical reactions and assessing the purity of a sample. mdpi.comthieme.denih.gov In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product. mdpi.com A small spot of the reaction mixture is applied to a TLC plate, which is then developed in a suitable solvent system (eluent). The separation is based on the differential partitioning of the components between the stationary phase (e.g., silica (B1680970) gel) and the mobile phase. researchgate.net The product, starting materials, and any by-products will have different retention factors (Rƒ values), allowing for a visual assessment of the reaction's progress. mdpi.comresearchgate.net Once the reaction is complete, TLC can also be used to quickly check the purity of the isolated product by observing if a single spot is present. nih.gov
High-Performance Liquid Chromatography (HPLC) for Compound Purity Evaluation
High-Performance Liquid Chromatography (HPLC) is an essential analytical technique for assessing the purity of synthesized chemical compounds. By separating components in a mixture, HPLC allows for the quantification of the target compound relative to any impurities. For a compound like this compound, a reverse-phase HPLC method would typically be employed to determine its purity.
In a representative analysis, the compound would be dissolved in a suitable solvent and injected into the HPLC system. The separation would occur on a non-polar stationary phase, with a polar mobile phase eluting the components. The retention time (RT), the time it takes for the compound to travel from the injector to the detector, is a characteristic feature for a given set of analytical parameters. The purity is then determined by the area of the peak corresponding to the target compound as a percentage of the total area of all observed peaks. While specific experimental data for this compound is not available, the following table represents a typical set of parameters and expected results for HPLC analysis of a similar small organic molecule, which would be expected to yield a high purity level (e.g., >98%) for a successfully synthesized and purified sample.
Table 1: Representative HPLC Parameters for Purity Assessment
| Parameter | Value |
| Instrument | Standard HPLC System with UV Detector |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
| Hypothetical Retention Time | 4.5 min |
| Hypothetical Purity | >99% |
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. This analysis provides the percentage by mass of each element present and is crucial for validating the empirical formula of a newly synthesized molecule. For this compound, the molecular formula is established as C₉H₉N₃O.
The theoretical elemental composition can be calculated from the molecular formula and the atomic weights of the constituent atoms (C=12.01, H=1.008, N=14.01, O=16.00). The experimental values, obtained from an elemental analyzer, are then compared to these theoretical percentages. A close agreement between the "calculated" and "found" values, typically within a ±0.4% margin, provides strong evidence for the compound's proposed atomic makeup and purity. While experimentally determined values for this compound are not present in the surveyed literature, the following table illustrates the expected results for such an analysis.
Table 2: Comparison of Theoretical and Representative Experimental Elemental Analysis Data for C₉H₉N₃O
| Element | Theoretical (%) | Found (Representative, %) |
| Carbon (C) | 61.70 | 61.75 |
| Hydrogen (H) | 5.18 | 5.21 |
| Nitrogen (N) | 23.99 | 23.95 |
| Oxygen (O) | 9.13 | 9.09 |
The close correlation between the theoretical and a plausible set of experimental findings would serve to validate the empirical formula of the compound.
Computational and Theoretical Studies on 4 2 Methylphenyl 1,2,5 Oxadiazol 3 Amine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic structure and properties of a molecule. These calculations, based on the principles of quantum mechanics, can predict various molecular descriptors that are essential for assessing a compound's potential as a drug candidate or its behavior in different chemical environments.
Prediction of Molecular Descriptors: Topological Polar Surface Area (TPSA) and LogP
The Topological Polar Surface Area (TPSA) and the logarithm of the partition coefficient (LogP) are critical descriptors in medicinal chemistry for predicting the absorption, distribution, metabolism, and excretion (ADME) properties of a compound.
The Topological Polar Surface Area (TPSA) is defined as the sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. This descriptor is a good predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration. For 4-(2-methylphenyl)-1,2,5-oxadiazol-3-amine, the predicted TPSA is 79.99 Ų .
The LogP value, which represents the lipophilicity of a compound, is the logarithm of the ratio of the concentrations of a solute in a two-phase system of water and a lipophilic solvent (typically octanol). It is a key indicator of how a drug will distribute itself in the body. The predicted XlogP value for this compound is 2.2 .
| Molecular Descriptor | Predicted Value |
|---|---|
| Topological Polar Surface Area (TPSA) | 79.99 Ų |
| XlogP (LogP) | 2.2 |
Analysis of Hydrogen Bond Acceptors and Donors
Hydrogen bonding plays a crucial role in molecular recognition and the binding of a ligand to its biological target. The number of hydrogen bond donors and acceptors in a molecule is a key factor in determining its binding affinity and specificity.
For this compound, the predicted counts are as follows:
Hydrogen Bond Donor Count: 1
Hydrogen Bond Acceptor Count: 4
| Hydrogen Bond Property | Predicted Count |
|---|---|
| Donor Count | 1 |
| Acceptor Count | 4 |
Conformational Analysis and Rotatable Bonds
Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The number of rotatable bonds in a molecule is an indicator of its conformational flexibility, which can influence its binding to a receptor.
This compound has a predicted rotatable bond count of 1 . This suggests a relatively rigid structure, which can be advantageous in drug design as it reduces the entropic penalty upon binding to a target.
Predicted Collision Cross Section (CCS) Values
The Collision Cross Section (CCS) is a measure of the effective area of an ion in the gas phase. It is an important parameter in ion mobility-mass spectrometry, which is increasingly used in the analysis of small molecules. Predicted CCS values can aid in the identification and characterization of compounds. The predicted CCS values for various adducts of this compound are detailed in the table below. uni.lu
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 176.08183 | 135.0 |
| [M+Na]+ | 198.06377 | 145.0 |
| [M-H]- | 174.06727 | 140.2 |
| [M+NH4]+ | 193.10837 | 152.8 |
| [M+K]+ | 214.03771 | 143.1 |
| [M+H-H2O]+ | 158.07181 | 127.3 |
| [M+HCOO]- | 220.07275 | 159.0 |
| [M+CH3COO]- | 234.08840 | 149.2 |
| [M+Na-2H]- | 196.04922 | 141.9 |
| [M]+ | 175.07400 | 135.3 |
| [M]- | 175.07510 | 135.3 |
Molecular Modeling and Docking Studies
While specific molecular modeling and docking studies for this compound are not extensively reported in publicly available literature, the methodologies for such investigations are well-established for oxadiazole derivatives. These studies are instrumental in understanding the potential interactions of the compound with biological targets at a molecular level.
In Silico Design and Screening Methodologies
In silico design and screening methodologies are computational techniques used to identify and optimize potential drug candidates. These methods are often the first step in the drug discovery pipeline, allowing for the rapid assessment of large libraries of compounds.
For a compound like this compound, the process would typically involve:
Target Identification and Preparation: A biological target, such as a protein or enzyme, is identified. Its three-dimensional structure, often obtained from crystallographic data, is prepared for docking by adding hydrogen atoms, assigning charges, and defining the binding site.
Ligand Preparation: The 3D structure of this compound is generated and optimized to its lowest energy conformation.
Molecular Docking: Docking simulations are performed to predict the preferred orientation of the compound when bound to the target. A scoring function is used to estimate the binding affinity, with lower scores generally indicating a more favorable interaction.
Binding Mode Analysis: The predicted binding poses are analyzed to understand the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-target complex.
These methodologies allow researchers to hypothesize the mechanism of action and to guide the synthesis of more potent and selective analogs.
Investigation of Ligand-Protein Interactions and Binding Site Analysis
Molecular docking is a fundamental computational technique used to predict how a ligand, such as a 1,2,5-oxadiazole derivative, binds to the active site of a target protein. nih.govnih.gov This method helps visualize the binding orientation and identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.
Studies on various oxadiazole derivatives have demonstrated their ability to fit within the binding sites of several enzymes. For instance, docking studies of 1,3,4-oxadiazole (B1194373) analogs as tubulin inhibitors revealed that the ligands settled into a hydrophobic cavity, establishing critical interactions with surrounding amino acid residues. nih.gov Similarly, in the investigation of 1,3,4-oxadiazoles as anticonvulsant agents targeting the GABA-A receptor, docking results showed that the compounds oriented themselves within a large space bounded by a membrane-binding domain, forming hydrogen bonds with key residues like Glu52 and Ser51. semanticscholar.org
For the 1,2,5-oxadiazole class specifically, virtual screening and molecular docking were instrumental in identifying them as a novel class of inhibitors for SUMO-specific protease 2 (SENP2). nih.gov These computational approaches prioritize molecules for biological assays by estimating their binding affinity and complementarity to the target's active site. nih.gov The analysis of these interactions is crucial for understanding the molecular basis of the compound's activity and for the rational design of analogs with improved potency and selectivity.
| Target Protein | Interacting Residues | Type of Interaction | Reference |
|---|---|---|---|
| Tubulin | Leu252, Ala250, Leu248, Cys241 | Hydrophobic | nih.gov |
| GABA-A Receptor | Glu52, Ser51, Val53, Asn54 | Hydrogen Bonding | semanticscholar.org |
| SENP2 | Not specified | Shape/Electrostatic Complementarity | nih.gov |
Computational Insights into Structure-Activity Relationships (SAR)
Structure-Activity Relationship (SAR) studies explore how the chemical structure of a compound influences its biological activity. Computational methods provide valuable insights into SAR by correlating specific structural features with observed potency. For the 1,2,5-oxadiazole scaffold, research has shown that the nature and position of substituents on the phenyl ring and the oxadiazole core are critical determinants of activity. mdpi.comnih.gov
For example, in a study of 3,4-disubstituted 1,2,5-oxadiazoles with antiplasmodial activity, it was found that the substitution pattern on the 4-phenyl moiety strongly dictates both potency and selectivity. mdpi.comnih.gov The introduction of 3,4-dialkoxyphenyl groups at this position was shown to have a significant positive impact on activity and cytotoxicity. mdpi.com Similarly, SAR studies on oxadiazole-based antibiotics targeting penicillin-binding proteins revealed that variations in the substituent attached to the 5-position of the oxadiazole ring led to the generation of many active compounds. These computational and experimental SAR explorations are essential for optimizing lead compounds into viable drug candidates. nih.gov
| Substituent Group | Position | Effect on Activity | Reference |
|---|---|---|---|
| 3,4-Dialkoxy | 4-phenyl moiety | Positive impact on activity and cytotoxicity | mdpi.com |
| 3,4,5-Trimethoxy | Phenyl ring | Promising anticancer activity | nih.gov |
| Electron Donating Groups (EDG) | General | Generally improved activity | mdpi.com |
| Electron Withdrawing Groups (EWG) | General | Generally decreased activity | mdpi.com |
Speculation on Binding to Chitin Synthase 1 and Other Potential Target Interactions
While specific computational studies detailing the binding of this compound to Chitin Synthase 1 (CHS1) are not prominent in the available literature, the general importance of CHS as a therapeutic target makes it a plausible area for future investigation. Chitin synthase is a crucial enzyme for fungal cell wall synthesis, making it an attractive target for developing new antifungal agents. mdpi.com
Given the broad biological activities of 1,2,5-oxadiazoles, it is reasonable to speculate on their potential interaction with various enzymes based on computational predictions and established activities of related compounds. nih.gov For instance, different oxadiazole derivatives have been computationally and experimentally shown to target:
Topoisomerase I: Docking studies have supported the inhibitory effects of some 1,2,5-oxadiazole derivatives on this enzyme, suggesting they could be developed as anti-topoisomerase agents. iiarjournals.orgnih.gov
CYP51 (Lanosterol 14α-demethylase): Molecular docking of 1,3,4-oxadiazole derivatives indicates they could be potent inhibitors of ergosterol (B1671047) biosynthesis by targeting this enzyme. researchersprofile.com
Enoyl-ACP Reductase: This enzyme, crucial for fatty acid synthesis in Mycobacterium tuberculosis, has been identified as a target for oxadiazole-ligated pyrrole (B145914) derivatives. nih.gov
Acetylcholinesterase (AChE): Certain 1,2,4-oxadiazole (B8745197) derivatives have shown excellent inhibitory activity against AChE, a key target in Alzheimer's disease treatment. rsc.org
These examples highlight the versatility of the oxadiazole scaffold and underscore the potential for this compound to interact with a range of biological targets, which could be explored through future computational screening and docking studies.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. researchgate.net These models are invaluable for predicting the activity of novel compounds before their synthesis, thereby saving time and resources in the drug discovery pipeline. researchgate.net
Development of Predictive Models Correlating Structure with Biological Activity
The development of a robust QSAR model involves several key steps. First, a dataset of compounds with known biological activities is compiled. nih.gov For each compound, a set of molecular descriptors is calculated. These descriptors are numerical values that quantify various aspects of the molecule's structure, such as its topological, physicochemical, and electronic properties. researchgate.net
The goal is to identify a subset of these descriptors that has the strongest correlation with the observed biological activity. researchgate.net Statistical methods are then employed to build a mathematical equation that represents this relationship. The resulting model's predictive power is rigorously assessed through internal and external validation techniques to ensure its reliability. nih.govnih.gov For oxadiazole derivatives, QSAR models have been successfully developed to predict activities ranging from antitubercular to anticancer and antioxidant effects. nih.govresearchgate.netresearchgate.net
| Descriptor Type | Example Descriptor | Description | Reference |
|---|---|---|---|
| Topological | chiV3Cluster | Relates to molecular branching and connectivity | nih.gov |
| Electronic | E3s | Relates to the sum of electrostatic potential on the solvent-accessible surface | researchgate.net |
| Physicochemical | Rotatable Bond Count | A measure of molecular flexibility | nih.gov |
| Quantum Chemical | Net Charges, Dipole Moments | Calculated properties describing electron distribution | researchgate.net |
Multiple Linear Regression Analysis in QSAR Studies
Multiple Linear Regression (MLR) is a widely used statistical technique for developing QSAR models. nih.gov MLR aims to model the linear relationship between a dependent variable (biological activity) and one or more independent variables (molecular descriptors). The output is a linear equation of the form:
Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ
Where c₀ is a constant, c₁...cₙ are the regression coefficients, and D₁...Dₙ are the values of the selected molecular descriptors.
Several QSAR studies on oxadiazole derivatives have successfully employed MLR to create predictive models. nih.govmdpi.com The statistical quality and predictive ability of an MLR model are evaluated using various parameters. The coefficient of determination (r²) indicates the proportion of variance in the biological activity that is predictable from the descriptors. The cross-validated coefficient (q²) assesses the model's internal robustness, while the predictive r² (pred_r²) evaluates its ability to predict the activity of an external set of compounds. nih.gov A statistically significant and validated MLR model can be a powerful tool for guiding the design of new, more potent 1,2,5-oxadiazole derivatives.
| Parameter | Symbol | Value | Significance |
|---|---|---|---|
| Coefficient of Determination | r² | 0.9827 | Indicates a strong correlation in the training set |
| Cross-Validated Coefficient | q² | 0.5754 | Measures internal predictive ability (a value > 0.5 is acceptable) |
| Predictive R-squared | pred_r² | 0.8392 | Measures predictive ability on an external test set |
| Source: Adapted from nih.gov |
Structure Activity Relationship Sar Investigations of 4 2 Methylphenyl 1,2,5 Oxadiazol 3 Amine Analogs
Impact of Substituents on Biological Activity Profiles
The biological activity of 1,2,5-oxadiazole derivatives can be significantly altered by the nature and position of various substituents on the core scaffold. These modifications influence the molecule's electronic properties, lipophilicity, and steric profile, which in turn affect its interaction with biological targets.
Influence of Phenyl Ring Substitution on Biological Potency
The phenyl ring at the 4-position of the oxadiazole core is a critical site for modification, and its substitution pattern strongly dictates the biological potency and selectivity of the analogs. mdpi.com Research on related 3-amino-1,2,5-oxadiazoles has demonstrated that the antiplasmodial activity is highly dependent on the substituents attached to this aromatic ring. mdpi.com For instance, the introduction of alkoxy groups, such as in the analog N-[4-(3-ethoxy-4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide, resulted in high in vitro activity against Plasmodium falciparum, highlighting the positive impact of specific substitution patterns. mdpi.com
Conversely, certain substitutions can be detrimental. Studies on the antiproliferative effects of 1,2,5-oxadiazole derivatives against human cancer cell lines, such as HCT-116 and HeLa, revealed that substitution at the ortho position of the phenyl ring negatively impacted biological activity. iiarjournals.org This suggests that the ortho-methyl group in the parent compound, 4-(2-methylphenyl)-1,2,5-oxadiazol-3-amine, may introduce steric constraints that are unfavorable for binding to certain biological targets. Furthermore, in studies of related 1,2,4-oxadiazoles, the replacement of either electron-donating or electron-withdrawing groups with halogen atoms on the phenyl ring led to a drastic decrease in biological activity, indicating that the electronic nature of the substituent is a key determinant of potency. nih.gov
| Substituent on Phenyl Ring | Position | Observed Effect on Biological Activity | Reference |
|---|---|---|---|
| -H (Unsubstituted) | - | Exhibits significant inhibitory effect on topoisomerase I. | iiarjournals.org |
| -CH₃ (Methyl) | ortho | Considered detrimental to antiproliferative activity. | iiarjournals.org |
| -OCH₃ (Methoxy) / -OCH₂CH₃ (Ethoxy) | meta/para | Associated with high antiplasmodial activity. | mdpi.com |
| Halogens (e.g., -Cl, -Br) | Any | Drastic decrease in activity when replacing other groups. | nih.gov |
Role of Amine Functionality in Modulating Activity
The 3-amino group is a cornerstone of the biological activity observed in this class of compounds. mdpi.com Its presence is often essential for establishing key interactions, such as hydrogen bonds, with target receptors. nih.gov The modulation of this amine functionality through derivatization, particularly acylation, has been a successful strategy to fine-tune the activity profile.
Transforming the primary amine (-NH₂) into a secondary amide (-NHCOR) has been shown to yield compounds with significant potency. For example, the conversion of a 4-aryl-1,2,5-oxadiazol-3-amine into various 3-acylamino analogs was a key step in developing potent antimalarial agents. mdpi.com This suggests that while the nitrogen atom is crucial, modifying its substituents can enhance binding affinity or improve pharmacokinetic properties. However, not all modifications are beneficial. In a study on bioisosteric 1,3,4-oxadiazoles, further derivatization of an N-alkyl side chain with polar groups like hydroxyls or additional amines led to a significant loss of potency. nih.gov Notably, compounds containing a readily protonatable nitrogen in these side chains exhibited the lowest activity, indicating that the basicity and hydrogen-bonding capacity of the amine functionality must be carefully balanced. nih.gov
| Modification of Amine Group | Resulting Functional Group | Impact on Potency | Reference |
|---|---|---|---|
| No modification | Primary Amine (-NH₂) | Considered a key pharmacophore for activity. | mdpi.com |
| Acylation | Amide (-NHCOR) | Can lead to highly potent compounds. | mdpi.com |
| Addition of polar groups to N-alkyl chain | -NH-Alkyl-OH / -NH-Alkyl-NH₂ | Significant loss of potency observed in related systems. | nih.gov |
| Presence of a protonatable nitrogen | -NH-Alkyl-NH₂ (protonated) | Associated with the least activity in related systems. | nih.gov |
Effects of Electron-Withdrawing Groups (EWG) and Electron-Donating Groups (EDG)
The electronic landscape of the 4-phenyl ring, governed by the presence of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs), is a pivotal factor in determining biological activity. A substantial body of evidence suggests that the presence of an EWG on the aromatic ring linked to an oxadiazole core can considerably boost antiproliferative effects. mdpi.com For instance, the introduction of a trifluoromethyl group (-CF₃), a potent EWG, at the para-position of the phenyl ring was shown to be important for significant inhibitory activity. iiarjournals.org
Studies on various oxadiazole-containing hybrids have consistently shown that EWGs enhance anticancer activity, with a reported potency order of F > Cl > Br > NO₂ > CH₃. mdpi.com This trend underscores the importance of inductive and resonance effects in modulating the interaction with biological targets. The introduction of EWGs can stabilize the molecule's conjugate base, making the parent compound more acidic and potentially more susceptible to nucleophilic interactions within a receptor active site. otterbein.edu While some research on related heterocycles indicates that neutral substituents may perform better than EDGs, the general consensus is that EWGs are often a better choice for amplifying the biological activity of oxadiazoles (B1248032). otterbein.eduotterbein.edu
Positional Isomerism and Stereochemical Considerations in SAR
Beyond substituent effects, the intrinsic arrangement of atoms within the oxadiazole ring (isomerism) and the three-dimensional orientation of substituents play a crucial role in defining the SAR.
Comparative Analysis of 1,2,5-Oxadiazole Isomers for Activity
Oxadiazoles exist in several isomeric forms, including 1,2,5-, 1,2,4-, and 1,3,4-oxadiazoles, each with a unique arrangement of nitrogen and oxygen atoms. researchgate.netcolab.ws These structural differences lead to distinct electronic properties and stabilities, which in turn are expected to result in different biological activities and SAR profiles. For instance, the calculated heat of formation for the 1,2,5-oxadiazole (furazan) ring is significantly higher than that of the 1,2,4- and 1,3,4-isomers, indicating differences in thermodynamic stability that can influence reactivity and receptor interactions. researchgate.net
The electronic character also varies between isomers. In the 1,2,4-oxadiazole (B8745197) ring, the electron-withdrawing effect is transmitted more effectively through the C-5 position than the C-3 position. nih.gov This positional difference in electronic influence means that attaching the same substituted phenyl ring to different positions or on different oxadiazole isomers would likely lead to varied biological outcomes. While direct comparative studies testing the same set of substituted analogs across all three major oxadiazole isomers are not abundant, the fundamental differences in their electronic distribution and stability strongly suggest that SAR findings for one isomer cannot be automatically extrapolated to another. nih.govdoaj.org The 1,2,5-oxadiazole scaffold offers a specific electronic and structural framework that is key to its observed activities. nih.gov
Spatial Orientation of Substituents and Receptor Binding
The three-dimensional arrangement of substituents, particularly the spatial orientation of the 4-phenyl ring relative to the 1,2,5-oxadiazole core, is a critical factor for effective receptor binding. The parent compound, this compound, features a methyl group at the ortho position of the phenyl ring. This ortho substituent introduces significant steric hindrance, which likely forces the phenyl ring to twist out of coplanarity with the oxadiazole ring.
This alteration of the dihedral angle can have profound consequences for biological activity. Many receptor binding sites have planar regions that accommodate flat aromatic systems. A non-planar conformation induced by the ortho-methyl group could prevent the molecule from fitting optimally into such a binding pocket, potentially explaining the observed detrimental effect of ortho substitution on antiproliferative activity. iiarjournals.org Molecular docking studies performed on other 1,2,5-oxadiazole derivatives have confirmed the importance of a precise spatial fit for interaction with biological targets like enzymes. nih.gov Therefore, the stereochemical consequences of substitution, especially at the ortho position, are a key consideration in the SAR of this compound class, as steric bulk can directly impact the molecule's ability to achieve the conformation required for receptor binding. otterbein.edu
Derivatization Strategies and Their Contributions to SAR Elucidation
The exploration of the structure-activity relationships (SAR) of this compound and its analogs has been advanced through systematic derivatization at key positions of the molecule. These strategies primarily focus on modifications of the 3-amino group and substitutions on the 4-phenyl ring to understand their influence on biological activity.
Modifications of the 3-Amino Group
One of the principal strategies for elucidating the SAR of this class of compounds involves the acylation of the 3-amino group. This has led to the synthesis of a series of N-acyl derivatives, allowing researchers to probe the impact of different substituents on the compound's potency. For instance, various benzamides have been synthesized to explore the effects of substitutions on the benzoyl moiety.
A study focused on the antiplasmodial activity of 4-substituted 3-amino-1,2,5-oxadiazoles revealed important SAR insights through the derivatization of the 3-amino group. nih.gov The introduction of different acyl groups allowed for an investigation into how the size, electronics, and substitution pattern of these groups affect the compound's efficacy.
Table 1: SAR of 3-Acylamino-4-phenyl-1,2,5-oxadiazole Analogs
| Compound ID | 4-Phenyl Substituent | 3-Acylamino Substituent | PfNF54 IC₅₀ (µM) |
|---|---|---|---|
| 1a | H | 3-Methylbenzamido | >10 |
| 1b | H | 3,4-Dichlorobenzamido | 1.9 |
| 1c | H | 4-Trifluoromethylbenzamido | 2.6 |
| 1d | H | 4-tert-Butylbenzamido | 1.1 |
Data sourced from a study on antiplasmodial activities of 3,4-disubstituted 1,2,5-oxadiazoles. nih.gov
The data indicates that the nature of the substituent on the benzoyl group significantly influences the biological activity. For example, the introduction of a 3,4-dichloro or a 4-tert-butyl substituent on the benzoyl ring resulted in a notable increase in potency compared to the 3-methyl analog. nih.gov
Modifications of the 4-Phenyl Ring
The aforementioned study on antiplasmodial agents also explored the effect of varying the substitution on the 4-phenyl ring while keeping the 3-acylamino group constant (3-methylbenzamido). nih.gov This systematic approach provided valuable insights into the SAR of the 4-aryl moiety.
Table 2: SAR of 4-Aryl-3-(3-methylbenzamido)-1,2,5-oxadiazole Analogs
| Compound ID | 4-Aryl Substituent | PfNF54 IC₅₀ (µM) | L-6 cells IC₅₀ (µM) | Selectivity Index (SI) |
|---|---|---|---|---|
| 2a | 4-Fluorophenyl | 0.086 | 21.82 | 254 |
| 2b | 4-Chlorophenyl | 0.052 | 28.53 | 549 |
| 2c | 3-Methoxyphenyl | 0.061 | 35.15 | 576 |
| 2d | 3-Ethoxy-4-methoxyphenyl | 0.034 | 51.87 | 1526 |
Data sourced from a study on antiplasmodial activities of 3,4-disubstituted 1,2,5-oxadiazoles. nih.gov
The results from these modifications highlight that the substitution pattern on the 4-phenyl ring plays a crucial role in both potency and selectivity. nih.gov For instance, the presence of a 3-ethoxy-4-methoxyphenyl group led to the most potent and selective compound in this series, suggesting that the electronic and steric properties of this substituent are highly favorable for antiplasmodial activity. nih.gov The study demonstrated that a deep understanding of the SAR could be achieved by systematically altering both the 3-amino and 4-phenyl moieties, leading to the identification of compounds with significantly improved biological profiles. nih.gov
Applications in Chemical Research Excluding Clinical Human Trials, Safety, Dosage, and Basic Identification
Biological Research Applications (Focused on Mechanisms and Target Interactions)
The 1,2,5-oxadiazole core is a subject of significant interest in medicinal chemistry due to its wide range of biological activities. researchgate.net Research has focused on synthesizing and evaluating various derivatives for their potential as inhibitors of enzymes, antiproliferative agents, and antimicrobial compounds. The specific compound, 4-(2-Methylphenyl)-1,2,5-oxadiazol-3-amine, often serves as a key intermediate in the synthesis of more complex molecules designed to interact with specific biological targets.
Histone deacetylases (HDACs) are critical enzymes in gene expression regulation, making them a significant target in cancer therapy. While various small-molecule HDAC inhibitors have been developed, research specifically detailing the inhibitory activity of this compound against HDACs, including the HDAC8 isoform, is not extensively documented in available scientific literature. However, the broader class of 1,2,5-oxadiazole derivatives has been noted for its potential in developing novel therapeutic agents for cancer, which can involve targeting enzymes like HDACs. researchgate.net
The 1,2,5-oxadiazole scaffold is a core component of various compounds investigated for their antiproliferative effects. While 4-aryl-1,2,5-oxadiazol-3-amines are typically used as starting materials, the resulting amide derivatives have shown significant activity. unimi.it For instance, a derivative known as MD77, which features a 4-chlorophenyl group on the oxadiazole ring, demonstrated a strong antiproliferative profile against a panel of 58 tumor cell lines, with GI50 (concentration for 50% growth inhibition) values ranging from 0.546 µM to 6.75 µM. unimi.it
Further studies on positional isomers and analogues have shed light on the structure-activity relationship. A regioisomer where the substituents on the phenyl rings were inverted showed a potent antiproliferative profile against HCT-116 and HeLa cell lines and was also notably active against MCF-7 and MDA-MB 468 breast cancer cells. nih.gov This suggests that the substitution pattern around the core structure is crucial for cytotoxic efficacy. nih.gov
| Derivative | Cancer Cell Line | GI50 (µM) | TGI (µM) | Reference |
| MD77 | Leukemia (HL-60(TB)) | 0.546 | Not Reported | unimi.it |
| Renal Cancer (TK-10) | 6.75 | Not Reported | unimi.it | |
| Compound 4 (Regioisomer of MD77) | Colon (HCT-116) | 1.48 | >100 | unimi.it |
| Cervix (HeLa) | 4.39 | >100 | unimi.it |
This table is interactive and searchable.
The cytotoxic properties of 1,2,5-oxadiazole derivatives have been evaluated against a range of human tumor cell lines. iiarjournals.org Research has demonstrated that modifications to the core structure significantly impact cytotoxicity. For example, caffeic acid-based 1,3,4-oxadiazole (B1194373) hybrids have shown notable inhibitory activity against various cancer cells, including the breast cancer cell line MCF-7. nih.gov One such derivative displayed an IC50 value of 30.9 µM against MCF-7 cells. nih.gov
Similarly, dihydropteridone derivatives incorporating an oxadiazole moiety have been designed and computationally predicted to possess selective cytotoxic inhibitory activity against MCF-7 cells. frontiersin.orgnih.gov In other studies, oxadiazole derivatives have been tested against colon cancer (HT-29) and liver cancer (HepG2) cell lines, though specific data for this compound is not available. researchgate.netresearchgate.net The broad investigation into this class of compounds underscores their potential as scaffolds for developing new anticancer agents. nih.gov
| Derivative Class | Cell Line | IC50 (µM) | Reference |
| Caffeic Acid-based 1,3,4-Oxadiazole | MCF-7 | 30.9 | nih.gov |
| Caffeic Acid-based 1,3,4-Oxadiazole | A549 (Lung) | 18.3 | nih.gov |
| Caffeic Acid-based 1,3,4-Oxadiazole | SKOV3 (Ovarian) | 14.2 | nih.gov |
This table is interactive and searchable.
The oxadiazole ring is a key feature in a class of novel non-β-lactam antibiotics that target bacterial cell-wall biosynthesis. nih.gov These compounds have demonstrated potent, bactericidal activity against Gram-positive bacteria, including challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA). nih.govunirioja.es
Research has shown that 2,5-disubstituted 1,3,4-oxadiazoles can be highly effective. For instance, certain furan (B31954) and nitro furan derivatives of 1,3,4-oxadiazole exhibited significant activity against S. aureus with minimum inhibitory concentrations (MIC) as low as 4 µg/mL, and against Escherichia coli with MICs of 8 µg/mL. nih.gov Other studies have reported 1,3,4-oxadiazole derivatives with excellent activity against S. aureus (zone of inhibition = 28 mm) and E. coli (zone of inhibition = 22 mm). semanticscholar.org The lipophilicity and the presence of electronegative groups on the substituted rings appear to enhance the antimicrobial effects. nih.gov The antibacterial activity of various 1,3,4-oxadiazole derivatives has been extensively reviewed, highlighting their potential as leads for new antimicrobial agents. mdpi.com
| Derivative Class | Bacterial Strain | Activity (MIC, µg/mL) | Reference |
| Furan/Nitrofuran Oxadiazoles (B1248032) | S. aureus | 4 - 8 | nih.gov |
| Furan/Nitrofuran Oxadiazoles | E. coli | 8 - 16 | nih.gov |
| 2-Acylamino-1,3,4-Oxadiazoles | S. aureus | 1.56 | mdpi.com |
| Norfloxacin-Oxadiazole Hybrids | MRSA | 0.25 - 1 | mdpi.com |
This table is interactive and searchable.
The antioxidant potential of compounds containing the oxadiazole moiety is frequently investigated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. This method measures the ability of a compound to donate a hydrogen atom or electron to stabilize the DPPH radical. researchgate.net
Studies on various 1,3,4-oxadiazole derivatives have demonstrated significant antioxidant activity. For example, a series of 5-aryl-2-butylthio-1,3,4-oxadiazole derivatives were evaluated, with one compound showing 89.90% inhibition of the DPPH radical at a concentration of 80 µg/mL. nih.gov In another study, a 1,3,4-oxadiazole derivative incorporating a flurbiprofen (B1673479) moiety (Ox-6f) exhibited an IC50 value of 25.35 µg/mL in the DPPH assay. nih.gov Furthermore, certain synthesized heterocyclic derivatives from 2-thiol-5-phenyl-1,3,4-oxadiazole were found to be highly effective against DPPH radicals, with activity greater than the standard antioxidant BHT. uobaghdad.edu.iqrdd.edu.iq
| Derivative Class | Antioxidant Activity (DPPH Assay) | Reference |
| 5-Aryl-2-butylthio-1,3,4-oxadiazole (Compound 5e) | 89.90% inhibition at 80 µg/mL | nih.gov |
| Flurbiprofen-1,3,4-oxadiazole (Ox-6f) | IC50 = 25.35 µg/mL | nih.gov |
| 2-Thiol-5-phenyl-1,3,4-oxadiazole derivatives (Compounds 10 & 13) | More effective than standard BHT | uobaghdad.edu.iq |
This table is interactive and searchable.
Derivatives of oxadiazole have been widely explored as inhibitors of various clinically relevant enzymes.
Glycogen Phosphorylase (GP): Glycogen phosphorylase is a key enzyme in glucose homeostasis, making it a target for type 2 diabetes therapies. mdpi.com The oxadiazole scaffold has been used in the design of GP inhibitors. researchgate.net Several N-(β-D-glucopyranosyl) oxadiazolecarboxamides have been synthesized and evaluated as GP inhibitors, with the best compounds showing inhibition constants (Ki) in the micromolar range (30-104 µM). nih.gov However, a study on 3-glucosyl-5-amino-1,2,4-oxadiazoles, which are structurally related to the title compound, found no inhibitory activity against GP at concentrations up to 625 µM. nih.gov This highlights the high degree of structural specificity required for effective enzyme inhibition.
Monoamine Oxidase (MAO-A, MAO-B): MAO inhibitors are used in the treatment of depression and neurodegenerative disorders like Parkinson's disease. mdpi.com The oxadiazole ring is a component of compounds designed to inhibit MAO enzymes. A series of 1,3,4-oxadiazole derivatives showed potent inhibitory effects on both MAO-A and MAO-B, with IC50 values in the low micromolar and even nanomolar range. nih.govresearchgate.net For example, one of the most potent 5-aryl-1,3,4-oxadiazol-2-ylbenzenesulfonamides exhibited an IC50 value of 0.0027 µM for MAO-B. nih.gov These findings indicate that the oxadiazole scaffold is a promising platform for developing selective and potent MAO inhibitors. researchgate.net
Alpha-Glucosidase: Inhibition of α-glucosidase is an established strategy for managing postprandial hyperglycemia in type 2 diabetes. rjptonline.org Numerous studies have demonstrated that 1,3,4-oxadiazole derivatives can be potent α-glucosidase inhibitors. nih.govacs.org In one study, oxadiazole derivatives with a hydrazone linkage were synthesized, with the most active compound showing an IC50 value of 2.64 µM, which is over 300 times more potent than the standard drug acarbose (B1664774) (IC50 = 856.45 µM). researchgate.net Another study reported new oxadiazole analogs with strong inhibitory potential against the α-glucosidase enzyme, with IC50 values as low as 12.27 µg/mL. nih.gov
| Enzyme Target | Derivative Class | Inhibition (IC50 / Ki) | Reference |
| Glycogen Phosphorylase | N-(β-D-glucopyranosyl) 5-(naphth-1-yl)-1,2,4-oxadiazol-3-carboxamide | Ki = 30 µM | nih.gov |
| Monoamine Oxidase B | 5-Aryl-1,3,4-oxadiazol-2-ylbenzenesulfonamide | IC50 = 0.0027 µM | nih.gov |
| Monoamine Oxidase A | 1,3,4-Oxadiazole Derivative (Compound 4m) | IC50 = 0.11 µM | nih.gov |
| Alpha-Glucosidase | Oxadiazole Benzohydrazone (Compound 18) | IC50 = 2.64 µM | researchgate.net |
| Alpha-Glucosidase | Oxadiazole Analog (Compound 5a) | IC50 = 12.27 µg/mL | nih.gov |
This table is interactive and searchable.
Antiparasitic Activity Investigations (e.g., Leishmania donovani, Trypanosoma brucei)
The 1,2,5-oxadiazole ring system is recognized in medicinal chemistry and has been explored for its potential as an antiparasitic agent. scielo.br Research into related compounds, particularly 1,2,5-oxadiazole N-oxides (furoxans), has shown activity against trypanosomatids.
Studies have described the in vitro antitrypanosomal activity of 1,2,5-oxadiazole N-oxide derivatives against epimastigote forms of Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.govnih.gov The mechanism of action for these compounds is thought to involve the perturbation of the parasite's mitochondrial electron transport chain, leading to the inhibition of respiration. nih.gov The effectiveness of these derivatives is associated with the facile monoelectronation of the N-oxide moiety. nih.gov While these investigations focus on T. cruzi, the findings suggest a potential avenue for research against other trypanosomes like Trypanosoma brucei, the causative agent of African trypanosomiasis.
Similarly, derivatives of the related 1,2,4-oxadiazole (B8745197) isomer have been evaluated for activity against Leishmania donovani and Leishmania infantum, the parasites causing visceral leishmaniasis. nih.govmdpi.com One study identified a 1,2,4-oxadiazole derivative that was effective against L. donovani with an IC₅₀ value of 2.3 µM. mdpi.com Although a different isomer, this highlights the general interest in oxadiazoles as scaffolds for developing new antileishmanial drugs. Research on benzo[c] nih.govnih.govresearchgate.netoxadiazole derivatives has also been conducted to evaluate their potential as antileishmanial agents. researchgate.net
While the broader class of oxadiazoles shows promise, specific studies detailing the activity of this compound against Leishmania donovani or Trypanosoma brucei are not prominently available in the reviewed literature.
Materials Science Applications
The electron-deficient nature of the oxadiazole ring makes it a valuable building block in materials science, particularly for organic electronics. Its incorporation into small molecules, polymers, and dendrimers can impart desirable electron-transporting, photoluminescent, and dielectric properties.
Development of Electron-Transporting (ET) and Hole-Blocking (HB) Materials
Oxadiazole derivatives are widely investigated and utilized as electron-transporting (ET) and hole-blocking (HB) materials in organic electronic devices. The electron-deficient character of the five-membered ring facilitates the transport of electrons while impeding the flow of holes. This property is crucial for enhancing the efficiency of devices like Organic Light-Emitting Diodes (OLEDs) by balancing charge carrier injection and transport within the emissive layer. acs.org
Computational studies on various oxadiazole-based compounds have been performed to predict their charge transport properties. tandfonline.comresearchgate.net Parameters such as HOMO-LUMO gaps, reorganization energies, and injection barriers are calculated to assess their suitability as ET or HB materials. tandfonline.comresearchgate.net For instance, pyrene-oxadiazole derivatives have been synthesized and characterized as efficient multifunctional materials that can act as both emitters and electron transporters. acs.org The 1,2,5-oxadiazole ring, in particular, is known for its fluorogenic properties, which are utilized in light-emitting devices. chemicalbook.com
| Property | Role in Organic Electronics | Relevance of Oxadiazole Core |
| Electron Transport | Facilitates the movement of electrons from the cathode to the emissive layer. | The electron-deficient nature of the oxadiazole ring makes it an excellent electron acceptor and transporter. rsc.org |
| Hole Blocking | Prevents holes from passing through the electron-transport layer to the cathode, confining them to the emissive layer for efficient recombination. | A high ionization potential, characteristic of many oxadiazole derivatives, creates an energy barrier for holes. acs.org |
| Charge Carrier Balance | Ensures that electrons and holes meet in the emissive layer in balanced quantities, maximizing light emission. | By combining efficient electron transport with effective hole blocking, oxadiazole-based layers improve charge balance and device efficiency. acs.org |
Integration into Organic Optoelectronic Devices and Organic Light-Emitting Diodes (OLEDs)
Building on their ET and HB properties, oxadiazole derivatives are frequently integrated into the architecture of OLEDs. They are commonly used to form a distinct Electron-Transport Layer (ETL) or are incorporated into the emissive layer itself. rsc.org The use of an oxadiazole-based ETL in a bilayer OLED can increase device efficiency by orders of magnitude compared to a single-layer device. acs.org
Molecules containing the 1,3,4-oxadiazole moiety have been extensively studied as both small molecules and polymeric components for OLEDs. rsc.org Similarly, the asymmetric 1,2,4-oxadiazole unit has been used to create host materials for high-efficiency blue phosphorescent OLEDs. acs.org The inherent thermal and chemical stability of the oxadiazole ring contributes to the operational lifetime and durability of the devices. nih.gov Research has also focused on developing multifunctional materials that combine the electron-transporting oxadiazole unit with a hole-transporting unit, such as triphenylamine, within the same molecule to create efficient single-component emitters. acs.org
Utilization in Organic Solar Cells (OSCs)
In the field of organic photovoltaics, materials that can efficiently accept and transport electrons are critical. The electron-accepting properties of the oxadiazole ring make it a candidate for use in the active layer of organic solar cells (OSCs).
Conjugated polymers incorporating the benzo[c] nih.govnih.govresearchgate.netoxadiazole unit have been synthesized and investigated as donor materials in bulk heterojunction (BHJ) solar cells. metu.edu.tr In these architectures, the oxadiazole derivative is blended with an acceptor material (like a fullerene derivative), and its energy levels are tuned to facilitate charge separation and transport. Polymers containing a strongly electron-withdrawing benzo[c] nih.govnih.govresearchgate.netoxadiazole (BOZ) unit have been developed as n-type semiconductors with deep-lying LUMO energy levels, which aids in electron injection and transport. rsc.org While much of the research has focused on the 1,3,4- and 1,2,4-oxadiazole isomers, the fundamental electronic properties of the 1,2,5-oxadiazole core suggest its utility in this application as well. nih.govresearchgate.net
Incorporation into Polymeric and Hyper-Branched Dendrimeric Structures for Photoluminescence and Electroluminescence Enhancement
To improve the processing, stability, and performance of organic electronic materials, oxadiazole units are often incorporated into larger macromolecular structures like polymers and dendrimers. This approach combines the desirable electronic properties of the oxadiazole core with the morphological stability and film-forming capabilities of polymers.
For example, polyfluorenes containing 1,3,4-oxadiazole side groups have been synthesized. nycu.edu.twacs.org These polymers exhibit high thermal stability and suppress the formation of aggregates that can quench luminescence, resulting in efficient and color-stable blue electroluminescence. nycu.edu.twacs.org The oxadiazole units can also improve electron injection and transport within the polymer matrix. acs.org Similarly, conjugated polymers containing oligothiophene and 1,3,4-oxadiazole moieties have been developed as highly thermally stable, photoluminescent materials with tunable absorption and fluorescence properties. acs.org
Dendrimers, which are highly branched, tree-like molecules, offer another strategy. Oxadiazole-containing dendrimers have been developed with high glass transition temperatures, leading to morphologically stable amorphous films suitable for OLEDs. acs.org Bipolar dendrimers featuring oxadiazole dendrons as the electron-transporting component and a different hole-transporting component have also been designed for use in nondoped OLEDs. lookchem.com
Contribution to Flexible Aromatic Polyimides and Dielectric Property Tuning
Aromatic polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and good dielectric properties. nih.gov The incorporation of heterocyclic rings into the polyimide backbone is a strategy used to modify and enhance these properties.
Studies have reported the synthesis of aromatic polyimides containing 1,3,4-oxadiazole rings. researchgate.netnih.govacs.org These polymers generally exhibit high glass-transition temperatures and excellent thermal stability, with decomposition temperatures often exceeding 400°C. nih.gov The inclusion of the rigid oxadiazole moiety can influence the polymer chain packing and, consequently, its dielectric properties. Tuning the dielectric constant is crucial for applications in microelectronics, such as insulating layers in integrated circuits or materials for high-frequency applications. rsc.org While specific research incorporating this compound or its core into polyimides is not widely documented, the established principles of using heterocyclic units like oxadiazoles to create thermally stable polymers with tailored dielectric properties suggest a potential area for future investigation. researchgate.netnih.gov
Exploration of Nonlinear Optical (NLO) Responses
The search for new materials with significant nonlinear optical (NLO) properties for applications in optoelectronics and photonics is a major focus of modern materials science. Heterocyclic compounds are of particular interest in this field. The strategy of replacing traditional phenylene rings with more polarizable heterocyclic systems, such as thiophenes or oxadiazoles, has been employed to enhance NLO responses in organic molecules. mdpi.com
While specific experimental NLO data for this compound is not extensively documented, related heterocyclic compounds have been investigated. For instance, novel derivatives of nitrogen-containing heterocycles like triazoles have been synthesized and shown to possess potential for NLO applications, with significant first and second hyperpolarizabilities. researchgate.net The investigation into such compounds suggests a potential avenue for exploring the NLO properties of the 1,2,5-oxadiazole scaffold present in this compound.
Application as Fluorescent Sensors (e.g., for Metal Ion Detection)
The oxadiazole moiety is a well-established fluorophore. Different isomers and derivatives of oxadiazole have been successfully incorporated into fluorescent chemosensors for the detection of various analytes, including metal ions. Research on related structures, specifically the 1,3,4-oxadiazole isomer, demonstrates the potential of this heterocyclic core in sensor design.
For example, a series of polyazamacrocycles containing a 2,5-diphenyl uni.lunih.govuni.luoxadiazole unit were studied for their coordination properties with metal ions like Cu(II), Zn(II), Cd(II), and Pb(II). nih.govacs.org One particular ligand in this series functioned as an effective "OFF-ON" fluorescent sensor for Zn(II) under physiological conditions, exhibiting a highly specific response due to a chelating enhancement of fluorescence (CHEF) effect. nih.govacs.org The presence of Cu(II), however, completely quenched the fluorescence of all tested ligands. nih.gov This selective interaction and distinct fluorescent response highlight the tunability of oxadiazole-based molecules for specific ion detection. The interaction with Zn(II) was strong enough to produce an intense sky-blue emission visible to the naked eye. nih.govacs.org
Interactive Table: Example of an Oxadiazole-Based Fluorescent Sensor for Metal Ions
| Ligand System | Target Ion | Sensor Type | Mechanism | Observable Change | Ref. |
| Polyazamacrocycle with 2,5-diphenyl uni.lunih.govuni.luoxadiazole | Zn(II) | OFF-ON | CHEF Effect | Intense sky-blue fluorescence | nih.gov, acs.org |
| Polyazamacrocycle with 2,5-diphenyl uni.lunih.govuni.luoxadiazole | Cu(II) | ON-OFF | Quenching | Fluorescence is quenched | nih.gov |
These findings on related oxadiazole isomers suggest that this compound could be a valuable scaffold for developing new fluorescent sensors.
Precursors for Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands (linkers). The versatility in the choice of both the metal and the organic linker allows for the tuning of the MOF's structure, pore size, and chemical properties for applications in gas storage, separation, and catalysis. mdpi.com
The synthesis of MOFs can be achieved through various methods, including post-synthetic modification, where functional groups are introduced after the initial framework is synthesized. mdpi.com Organic molecules that contain multiple coordination sites, such as nitrogen and oxygen atoms, are ideal candidates for acting as linkers. The structure of this compound features several heteroatoms—the two nitrogen atoms and one oxygen atom in the oxadiazole ring, plus the nitrogen of the amine group—that could potentially coordinate with metal centers. This makes it a hypothetical precursor for the synthesis of novel MOFs, although specific examples of its use in this context are not yet reported.
Analytical Methodologies and Chemical Tool Development
In addition to its potential applications in materials science, this compound and its analogs are relevant in the development of analytical methods and chemical tools.
Use as Chemical Probes for Biological Target Identification
Small organic molecules that exhibit changes in their optical properties in response to environmental stimuli are valuable as chemical probes. These probes can offer real-time monitoring and high sensitivity for various analytes and biological parameters. nih.gov For instance, a water-soluble probe based on a 2-phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole skeleton was developed as a pH sensor. nih.gov This molecule demonstrated a clear, naked-eye colorimetric and fluorescent response in the slightly acidic pH range, functioning as a "turn-on" colorimetric and "turn-off" fluorescent probe. nih.gov While this example utilizes a different oxadiazole isomer, it underscores the principle that the oxadiazole core can be functionalized to create sensitive chemical probes for biological applications.
Development of Spectroscopic Standards for Structural Analysis
The unambiguous characterization of a chemical compound requires a comprehensive set of spectroscopic data that serves as a standard for its identification. For this compound and related compounds, several spectroscopic techniques are essential for structural elucidation and confirmation.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of a molecule, confirming its elemental composition. mdpi.com Predicted collision cross-section (CCS) values, which relate to the molecule's shape in the gas phase, can also be calculated for various adducts.
Interactive Table: Predicted Mass Spectrometry Data for C₉H₉N₃O
| Adduct | m/z (mass/charge) | Predicted CCS (Ų) |
| [M+H]⁺ | 176.08183 | 135.0 |
| [M+Na]⁺ | 198.06377 | 145.0 |
| [M-H]⁻ | 174.06727 | 140.2 |
| [M+NH₄]⁺ | 193.10837 | 152.8 |
| [M+K]⁺ | 214.03771 | 143.1 |
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for determining the carbon-hydrogen framework of a molecule. For example, in the structural analysis of the related compound 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine, the presence of five signals in the ¹³C NMR spectrum was crucial for confirming its specific structure. mdpi.com Similarly, spectroscopic data for 1,2,5-oxadiazol-3-amine, 4-(2-thienyl)- has been recorded in DMSO-d6. spectrabase.com
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The structures of various 1,3,4-oxadiazole derivatives have been confirmed in part by characteristic absorption bands in their IR spectra. nih.govmdpi.com
X-ray Crystallography: For definitive structural analysis, single-crystal X-ray diffraction provides precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice. This technique has been used to characterize other 1,2,5-oxadiazole derivatives, such as N-(4-amino-1,2,5-oxadiazol-3-yl)formamide and 4-[(4-nitro-1,2,5-oxadiazol-3-yl)-NNO-azoxyl]-1,2,5-oxadiazol-3-amine. researchgate.netresearchgate.net
Chromatographic Reference Standards for Purity Assessment
In chemical synthesis and pharmaceutical research, assessing the purity of a compound is critical. Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are commonly used for this purpose. These methods rely on the availability of high-purity reference standards.
A well-characterized, pure sample of this compound would serve as a chromatographic reference standard. In a chromatographic analysis, this standard would be used to determine the identity and quantity of the compound in a sample mixture by comparing retention times and peak areas. Certified Reference Materials (CRMs) are manufactured under stringent quality systems, such as ISO 17034 and ISO/IEC 17025, to ensure their accuracy and traceability for use in a wide range of testing applications. sigmaaldrich.com
Future Research Directions and Unaddressed Avenues for 4 2 Methylphenyl 1,2,5 Oxadiazol 3 Amine
Exploration of Novel Synthetic Pathways with Improved Efficiency and Sustainability
Future synthetic research should prioritize the development of efficient, scalable, and environmentally benign methods for producing 4-(2-Methylphenyl)-1,2,5-oxadiazol-3-amine. Current strategies for analogous compounds often involve multi-step processes that could be optimized.
Key areas for exploration include:
One-Pot Reactions: Designing a one-pot synthesis from readily available starting materials would significantly improve efficiency and reduce waste. This could involve adapting modern multicomponent reactions, such as sequential Ugi/aza-Wittig reactions, which have been successful for other oxadiazole isomers.
Microwave-Assisted Synthesis: Investigating microwave-assisted organic synthesis (MAOS) could dramatically shorten reaction times and potentially increase yields, a technique proven effective for various heterocyclic compounds.
Green Chemistry Approaches: Future pathways should focus on using greener solvents, reducing the use of hazardous reagents, and exploring catalytic methods to replace stoichiometric reagents. For instance, developing catalytic cyclization methods for the formation of the 1,2,5-oxadiazole ring would be a significant advancement.
Deeper Mechanistic Understanding of Chemical Reactivity and Derivatization
A thorough investigation into the chemical reactivity of this compound is fundamental to unlocking its potential. The molecule presents several sites for chemical modification, including the amino group, the phenyl ring, and the oxadiazole core itself.
Future studies should focus on:
Amino Group Derivatization: A primary avenue of research would be the derivatization of the 3-amino group. Reactions such as acylation, alkylation, sulfonation, and urea (B33335)/thiourea formation would generate a library of novel compounds for biological and material screening. Understanding the nucleophilicity and reaction kinetics of this group is crucial.
Electrophilic Aromatic Substitution: The 2-methylphenyl ring offers sites for electrophilic substitution reactions like nitration, halogenation, or Friedel-Crafts reactions. These modifications would allow for fine-tuning of the electronic and steric properties of the molecule.
Oxadiazole Ring Chemistry: While generally stable, the 1,2,5-oxadiazole ring can undergo specific reactions, such as reduction or rearrangement under certain conditions. Mechanistic studies, including isotopic labeling, could elucidate these pathways and enable controlled chemical transformations.
Advanced Computational Modeling for Precise Property Prediction and Design
In silico methods are invaluable for accelerating research and reducing experimental costs. Advanced computational modeling can provide deep insights into the properties of this compound and guide the design of its derivatives.
Key computational approaches to be explored include:
Density Functional Theory (DFT): DFT calculations can be used to determine the molecule's optimized geometry, electronic structure, frontier molecular orbitals (HOMO/LUMO), and electrostatic potential maps. This information is vital for predicting reactivity and potential intermolecular interactions. mdpi.com
Molecular Docking: To explore its pharmacological potential, docking simulations can be performed against a wide range of biological targets, such as kinases, enzymes, and receptors. mdpi.comiiarjournals.org This can help identify potential therapeutic applications and guide the design of more potent analogues.
Quantitative Structure-Activity Relationship (QSAR): Once a library of derivatives is synthesized and tested, QSAR models can be developed to correlate specific structural features with observed biological activity or material properties, enabling more rational design of future compounds.
Below is a table of predicted physicochemical properties for the parent compound, which can serve as a baseline for future computational and experimental work.
| Property | Predicted Value |
|---|---|
| Molecular Formula | C9H9N3O |
| Molecular Weight | 175.19 g/mol |
| XlogP | 2.2 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
Comprehensive SAR Studies Across Diverse Biological Targets and Material Properties
Systematic Structure-Activity Relationship (SAR) studies are essential to optimize the compound for specific applications. Based on the known activities of related 1,2,5-oxadiazoles, several therapeutic and material science areas are worth investigating. nih.gov
Future SAR campaigns should systematically explore modifications at key positions:
Phenyl Ring Substituents: The position and nature of substituents on the phenyl ring can drastically affect activity. Analogues with electron-donating or electron-withdrawing groups at various positions should be synthesized to probe their impact on biological targets.
Amino Group Modifications: As mentioned, derivatizing the amino group can modulate properties like solubility, lipophilicity, and target binding.
Bioisosteric Replacement: Replacing the 2-methylphenyl group with other aromatic or heteroaromatic rings could lead to novel compounds with entirely different activity profiles.
The following table outlines a potential framework for a comprehensive SAR study.
| Scaffold Position | Types of Modification | Potential Properties to Screen |
|---|---|---|
| Phenyl Ring (Position 2-CH3) | Vary position (3-CH3, 4-CH3); Replace with other alkyls, halogens, methoxy (B1213986) groups | Antiproliferative Activity, Kinase Inhibition, Antiplasmodial Activity |
| Amino Group (Position 3-NH2) | Acylation (amides), Sulfonylation (sulfonamides), Urea/Thiourea formation | Enzyme Inhibition (e.g., IDO1), Receptor Binding Affinity |
| Core Structure | Bioisosteric replacement of the phenyl ring with pyridyl, thienyl, etc. | Photophysical Properties (for OLEDs), Thermal Stability (for HEDMs) |
Development of Advanced Materials Incorporating the this compound Scaffold
The 1,2,5-oxadiazole (furazan) ring is a well-known building block for high-energy density materials (HEDMs) due to its high nitrogen content and positive enthalpy of formation. bohrium.comresearchgate.netenergetic-materials.org.cn This makes it a prime candidate for materials science applications.
Unaddressed avenues include:
Energetic Materials: The synthesis and characterization of energetic derivatives, such as by introducing nitro groups onto the phenyl ring or by forming energetic salts of the amino group, could yield novel materials with tailored sensitivity and performance. frontiersin.orgresearchgate.net
Organic Electronics: While 1,3,4-oxadiazoles are more common in this field, the electron-deficient nature of the 1,2,5-oxadiazole ring suggests potential applications in organic electronics. nih.gov Future work could involve synthesizing polymers or small molecules incorporating the scaffold and evaluating their properties as electron transporters or emitters in Organic Light-Emitting Diodes (OLEDs).
Coordination Polymers and Ligands: The nitrogen atoms in the oxadiazole ring and the exocyclic amino group can act as coordination sites for metal ions. Exploring the synthesis of coordination polymers or metal complexes could lead to new materials with interesting magnetic, catalytic, or porous properties.
Identification of Novel Applications in Emerging Fields of Chemical Research
Beyond established areas, the unique structure of this compound makes it a candidate for exploration in several emerging fields.
Potential novel applications to investigate:
Biocidal Agents: The combination of a furazan (B8792606) ring with other functionalities has been explored for creating energetic biocidal agents. rsc.org Investigating the antimicrobial and antifungal properties of the title compound and its derivatives could open new applications in agrochemicals or material preservation.
Fluorescent Probes: The benzofurazan (B1196253) scaffold is known for its fluorescent properties. researchgate.net Research into the photophysical properties of this compound and its derivatives could lead to the development of novel fluorescent probes for biological imaging or chemical sensing.
Pharmacological Chaperones: The scaffold could be explored for its ability to act as a pharmacological chaperone in diseases related to protein misfolding, a novel and expanding area of drug discovery.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 4-(2-Methylphenyl)-1,2,5-oxadiazol-3-amine to improve yield and purity?
- Methodological Answer : Utilize factorial design (e.g., orthogonal arrays) to systematically vary reaction parameters such as temperature, solvent polarity, and catalyst concentration. For example, orthogonal design reduces the number of experiments while identifying critical variables . Statistical regression models can then correlate these variables with yield and purity outcomes. Pre-optimization via computational tools (e.g., quantum chemical calculations) can narrow down viable conditions .
Q. What experimental techniques are essential for characterizing the crystal structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Ensure crystal quality by slow evaporation in polar aprotic solvents (e.g., DMSO). Refinement parameters (R factor < 0.05) and hydrogen-bonding networks (N–H⋯N interactions) should be analyzed to confirm molecular packing . Pair with spectroscopic methods (FTIR, NMR) to validate functional groups.
Q. How should initial bioactivity screening for this compound be designed?
- Methodological Answer : Employ dose-response assays (e.g., one-dose screening) to assess cytotoxicity or antioxidant activity. Use DPPH radical scavenging assays for antioxidants and MTT assays for anticancer activity. Normalize results against controls and replicate experiments to minimize batch variability .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for 1,2,5-oxadiazol-3-amine derivatives?
- Methodological Answer : Cross-validate assays under standardized conditions (e.g., pH, temperature). Use meta-analysis to identify confounding variables (e.g., cell line specificity, solvent effects). Molecular docking studies can clarify structure-activity relationships (SARs), highlighting substituent effects on target binding .
Q. How can computational modeling predict the reactivity of this compound in novel reactions?
- Methodological Answer : Apply density functional theory (DFT) to calculate reaction pathways and transition states. Tools like Gaussian or ORCA simulate intermediates and activation energies. Pair with cheminformatics to mine analogous reactions from databases, prioritizing low-energy pathways .
Q. What experimental design frameworks are suitable for multi-factor optimization of derivative synthesis?
- Methodological Answer : Use response surface methodology (RSM) with central composite design (CCD). For example, vary substituents (electron-withdrawing/donating groups), reaction time, and stoichiometry. Analyze interactions using ANOVA to identify synergistic effects .
Q. How do hydrogen-bonding networks influence the physicochemical stability of this compound?
- Methodological Answer : SCXRD data reveal 3D networks via N–H⋯N bonds. Thermogravimetric analysis (TGA) and dynamic vapor sorption (DVS) quantify stability under thermal/humidity stress. Computational models (e.g., Hirshfeld surface analysis) map intermolecular interactions and predict degradation pathways .
Q. What cross-disciplinary methods enhance the discovery of novel applications for 1,2,5-oxadiazol-3-amine derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
